N2-(3-CHLOROPHENYL)-N4-(3,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE

Description

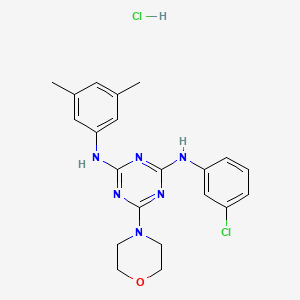

N2-(3-Chlorophenyl)-N4-(3,5-Dimethylphenyl)-6-(Morpholin-4-yl)-1,3,5-Triazine-2,4-Diamine Hydrochloride is a triazine-based derivative with a complex substitution pattern. The 1,3,5-triazine core is functionalized at three positions:

- N4: A 3,5-dimethylphenyl group, contributing steric bulk and hydrophobic interactions.

- 6-position: A morpholin-4-yl moiety, enhancing polarity and aqueous solubility due to its oxygen-containing heterocycle.

The hydrochloride salt form improves stability and solubility in polar solvents, a critical feature for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

4-N-(3-chlorophenyl)-2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O.ClH/c1-14-10-15(2)12-18(11-14)24-20-25-19(23-17-5-3-4-16(22)13-17)26-21(27-20)28-6-8-29-9-7-28;/h3-5,10-13H,6-9H2,1-2H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCYFSADESTHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCOCC4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-CHLOROPHENYL)-N4-(3,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE typically involves multiple steps. The process begins with the formation of the triazine ring, followed by the introduction of the chlorophenyl, dimethylphenyl, and morpholinyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(3-CHLOROPHENYL)-N4-(3,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The functional groups on the triazine ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

N2-(3-CHLOROPHENYL)-N4-(3,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(3-CHLOROPHENYL)-N4-(3,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Feature | Main Compound | Similar Compound (CAS 1179414-42-6) |

|---|---|---|

| N2 Substituent | 3-Chlorophenyl (electron-withdrawing, Cl) | 3,5-Dimethylphenyl (electron-donating, CH₃) |

| N4 Substituent | 3,5-Dimethylphenyl (hydrophobic, steric bulk) | 3-Methoxyphenyl (polar, OCH₃) |

| 6-Position Substituent | Morpholin-4-yl (polar, oxygen-containing heterocycle) | Pyrrolidin-1-yl (non-polar, 5-membered ring) |

| Molecular Formula | Not available in provided sources | C₂₂H₂₇ClN₆O |

| Molecular Weight | Not available in provided sources | 426.9 g/mol |

| Solubility Profile | Likely higher due to morpholine and hydrochloride salt | Moderate (pyrrolidine reduces polarity) |

Key Observations:

Electronic Effects : The 3-chlorophenyl group in the main compound introduces stronger electron-withdrawing effects compared to the 3,5-dimethylphenyl group in the similar compound. This may enhance electrophilic interactions in biological targets .

Polarity and Solubility : The morpholin-4-yl group in the main compound increases polarity and hydrogen-bonding capacity, whereas the pyrrolidin-1-yl group in the similar compound reduces polarity due to the absence of oxygen. This suggests superior aqueous solubility for the main compound.

Substituent Positioning: The interchange of substituents at N2 and N4 positions (chlorophenyl vs.

Hypothetical Implications for Activity

While activity data are unavailable, structural trends suggest:

- The main compound’s 3-chlorophenyl group may improve target engagement in halogen-sensitive enzymes or receptors.

- The morpholine ring could enhance pharmacokinetic properties (e.g., absorption, distribution) compared to pyrrolidine.

- The dimethylphenyl group at N4 in the main compound may increase lipophilicity, favoring membrane penetration.

Biological Activity

The compound N2-(3-Chlorophenyl)-N4-(3,5-Dimethylphenyl)-6-(Morpholin-4-yl)-1,3,5-Triazine-2,4-Diamine Hydrochloride is a member of the triazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring structure characterized by the presence of chlorinated and dimethylated phenyl groups along with a morpholine moiety. These structural elements contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound involves interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This action can disrupt normal biochemical pathways, leading to various therapeutic effects.

- Receptor Modulation : It has been observed to interact with certain receptors in cellular pathways, potentially influencing cellular responses and signaling cascades.

Anticancer Activity

Research indicates that derivatives of triazines exhibit significant anticancer properties. For instance:

- Antitumor Properties : Triazines have been studied for their effectiveness against various cancer cell lines. A study highlighted the potential of triazine derivatives in treating lung, breast, and ovarian cancers due to their ability to induce apoptosis in malignant cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : Triazine derivatives have shown activity against a range of microbial pathogens. Specific studies have indicated that modifications in the triazine structure can enhance antimicrobial efficacy .

Antimalarial Activity

Some studies have explored the antimalarial potential of triazines:

- Modest Efficacy : Certain substituted triazines demonstrated modest antimalarial activity in vitro. This suggests that further optimization of the chemical structure could enhance potency against malaria parasites .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antitumor Evaluation | Investigated the effects of triazine derivatives on cancer cell lines; significant apoptosis induction was noted. |

| Antimicrobial Screening | Assessed a series of triazines against various bacteria and fungi; several showed promising results. |

| Antimalarial Assessment | Evaluated different triazine analogs for activity against Plasmodium falciparum; some exhibited moderate efficacy. |

Q & A

Basic: What are the recommended characterization techniques for confirming the structure and purity of this compound?

Answer:

To confirm structural identity and purity, employ a multi-technique approach:

- 1H/13C NMR spectroscopy : Assign proton and carbon environments to verify substituent positions (e.g., morpholino, chlorophenyl groups). For example, morpholino protons appear as a triplet at δ ~3.6–3.8 ppm in CDCl3 .

- HPLC-MS : Assess purity (>95% recommended) and molecular ion peaks (e.g., [M+H]+ or [M-Cl]+ for hydrochloride salts) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for analogous triazine derivatives .

- Elemental analysis : Validate empirical formula (e.g., C21H25ClN6O) .

Basic: What solvents and reaction conditions are optimal for nucleophilic substitution reactions involving this compound?

Answer:

The triazine core undergoes nucleophilic substitution at C-2, C-4, or C-6 positions. Optimal conditions include:

- Polar aprotic solvents : DMF or DMSO at 80–120°C for amine/alkoxide nucleophiles .

- Catalytic bases : Use K2CO3 or Et3N to deprotonate nucleophiles (e.g., aryl amines) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) while maintaining yields >70% .

Advanced: How can researchers optimize reaction conditions for synthesizing this compound with high yield and purity?

Answer:

Optimization strategies include:

- Microwave irradiation : Enhances reaction efficiency (e.g., 84% yield for analog synthesis in ) .

- Purification protocols : Use silica gel chromatography with gradients of DCM/MeOH (95:5 to 85:15) or recrystallization from ethanol/water .

- By-product mitigation : Monitor for incomplete substitution (e.g., residual chloride via AgNO3 test) and hydrolyzed triazine rings (TLC tracking) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

Address discrepancies via:

- Purity validation : Re-test compounds with HPLC-MS to rule out impurities affecting bioactivity .

- Structural analogs : Compare activity of derivatives with varied substituents (e.g., 3-chlorophenyl vs. 4-fluorophenyl groups) to identify pharmacophores .

- Standardized assays : Use consistent cell lines (e.g., HCT-116 for antitumor studies) and controls (e.g., doxorubicin) to minimize inter-lab variability .

Advanced: What strategies improve pharmacokinetic properties like solubility and metabolic stability?

Answer:

Modify substituents to enhance drug-likeness:

- Solubility : Introduce polar groups (e.g., hydroxyl or carboxylate) on aryl rings while balancing logP values (target 2–4) .

- Metabolic stability : Replace labile morpholino groups with bicyclic amines (e.g., piperazine) or fluorinated aryl rings to reduce CYP450-mediated oxidation .

- In vitro assays : Use liver microsomes or hepatocyte models to quantify metabolic half-life and identify degradation hotspots .

Basic: How does the morpholino group influence the compound’s reactivity and bioactivity?

Answer:

The morpholino moiety:

- Enhances solubility : Oxygen in the morpholine ring improves aqueous solubility vs. non-polar substituents .

- Steric effects : Hinders nucleophilic attack at C-6, directing reactivity to C-2 and C-4 positions .

- Hydrogen bonding : Interacts with biological targets (e.g., enzyme active sites) via N–H···O or C–H···O bonds .

Advanced: How can researchers evaluate the impact of aryl group variations on biological activity?

Answer:

- SAR studies : Synthesize analogs with substituents like 3,5-dimethylphenyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing) and test in bioassays .

- Computational modeling : Perform docking studies with target proteins (e.g., 5-HT7 receptor) to predict binding affinities .

- Thermodynamic profiling : Use ITC or SPR to measure binding enthalpy/entropy changes induced by aryl modifications .

Basic: What are the major degradation pathways under different pH conditions?

Answer:

- Acidic hydrolysis : Triazine ring protonation at N-1 leads to cleavage, forming cyanuric acid derivatives .

- Basic hydrolysis : Nucleophilic OH− attacks C-2/C-4, yielding substituted guanidines .

- Oxidative degradation : Morpholino groups may oxidize to nitroxides under strong oxidants (e.g., H2O2) .

Advanced: How can researchers address low yields in triazine ring functionalization?

Answer:

- Alternative dehydrosulfurizing agents : Replace DCC with I2/Et3N mixtures to improve cyclization efficiency (e.g., 76% yield in ) .

- Microwave activation : Accelerate sluggish reactions (e.g., amination at C-6) while minimizing side-product formation .

- Protecting groups : Temporarily block reactive amines with Boc or Fmoc to direct substitution regioselectivity .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., 5-HT7 or kinase domains) .

- MD simulations : Simulate ligand-protein stability over 100+ ns to assess conformational adaptability .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.